![molecular formula C18H15N3O5S2 B277010 N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277010.png)
N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been studied extensively for its potential use in various applications, including medicinal chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the inhibition of specific enzymes and proteins. The compound has been found to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide are diverse and depend on the specific enzyme or protein that is being targeted. The compound has been found to have anti-inflammatory, antitumor, and hypoglycemic effects. It has also been found to have an effect on bone resorption, cardiovascular function, and neurological function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its high potency and specificity for certain enzymes and proteins. This makes it a useful tool for studying the biochemical and physiological effects of these targets. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is the development of new derivatives that have improved potency and specificity for certain targets. Another direction is the investigation of the compound's effects on other physiological processes such as immune function and metabolism. Additionally, the compound's potential use in drug delivery systems and imaging techniques is an area of future research.
Méthodes De Synthèse
The synthesis of N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction of 3-aminobenzenesulfonamide with 1-methyl-2-nitrobenzene in the presence of a reducing agent such as iron powder. The resulting intermediate is then subjected to further reaction with sodium hydroxide and sulfuric acid to obtain the final product.
Applications De Recherche Scientifique
N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential use in medicinal chemistry and biochemistry. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
Propriétés
Formule moléculaire |
C18H15N3O5S2 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
1-methyl-2-oxo-N-(3-sulfamoylphenyl)benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C18H15N3O5S2/c1-21-15-8-9-16(13-6-3-7-14(17(13)15)18(21)22)28(25,26)20-11-4-2-5-12(10-11)27(19,23)24/h2-10,20H,1H3,(H2,19,23,24) |
Clé InChI |
LGCYBIYQYKFNLI-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)S(=O)(=O)N)C=CC=C3C1=O |
SMILES canonique |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)S(=O)(=O)N)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)

![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)
![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)
![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)



